Oleic Acid

Description

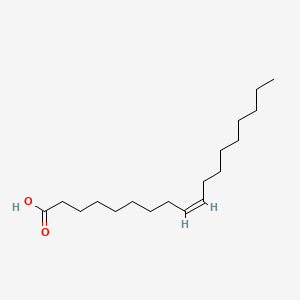

Structure

3D Structure

Properties

IUPAC Name |

(Z)-octadec-9-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQPPMHVWECSIRJ-KTKRTIGZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2, Array |

Source

|

| Record name | OLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8962 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OLEIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1005 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28325-80-6, 7049-68-5, 29857-65-6 |

Source

|

| Record name | 9-Octadecenoic acid (9Z)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28325-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Octadecenoic acid (9Z)-, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7049-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Octadecenoic acid (9Z)-, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29857-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1025809 |

Source

|

| Record name | Oleic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Oleic acid is a colorless to pale yellow liquid with a mild odor. Floats on water. (USCG, 1999), Liquid; Liquid, Other Solid; NKRA; Other Solid, Liquid with odor of lard; Darkens with air exposure; Purified grades: White liquid; Commercial grades: Yellow to red liquid; [Hawley] Colorless or light yellow liquid; mp = 4 deg C; [MSDSonline], Liquid, COLOURLESS LIQUID. TURNS YELLOW-TO-BROWN ON EXPOSURE TO AIR., colourless to pale yellow, oily liquid with a characteristic lard-like odour |

Source

|

| Record name | OLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8962 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 9-Octadecenoic acid (9Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oleic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6455 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Oleic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000207 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | OLEIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1005 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Oleic Acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/68/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

547 °F at 100 mmHg (NTP, 1992), 286 °C at 100 mm Hg, Boiling Point - Decomposes at 360 °C and 1 atm |

Source

|

| Record name | OLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8962 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OLEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1240 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

372 °F (NTP, 1992), 189 °C, 390-425 °F (open cup), 372 °F (189 °C) (closed cup), 189 °C c.c. |

Source

|

| Record name | OLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8962 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oleic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6455 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | OLEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1240 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | OLEIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1005 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble (NTP, 1992), Practically insol in water; sol in chloroform; ether; fixed & volatile oils; alcohol; benzene, Miscible with ethanol, ether, acetone, benzene, chloroform, carbon tetrachloride, Miscible with methanol, Solubility in water: none, insoluble in water; miscible in alcohol, ether, fixed oils |

Source

|

| Record name | OLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8962 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OLEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1240 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | OLEIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1005 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Oleic Acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/68/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.89 at 77 °F (USCG, 1999) - Less dense than water; will float, 0.895 at 25 °C/25 °C, Yellowish, oily liquid; density 0.87; bp 205-206 °C (some decomposition). Insoluble in water; miscible with alcohol, ether /Ethyl ester/, Relative density (water = 1): 0.89, 0.892-0.898 |

Source

|

| Record name | OLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8962 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OLEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1240 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | OLEIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1005 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Oleic Acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/68/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00000055 [mmHg], 5.46X10-7 mm Hg at 25 °C |

Source

|

| Record name | Oleic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6455 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | OLEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1240 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless or nearly colorless liq (above 5-7 °C), YELLOWISH, OILY LIQUID, WATER-WHITE LIQUID | |

CAS No. |

112-80-1, 68412-07-7, 2027-47-6 |

Source

|

| Record name | OLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8962 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oleic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oleic acid [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecenoic acid (9Z)-, sulfurized | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068412077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | oleic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Octadecenoic acid (9Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Octadecenoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oleic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oleic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.643 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-octadecenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.344 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oleic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UMI9U37CP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OLEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1240 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Oleic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000207 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | OLEIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1005 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

61.3 °F (NTP, 1992), 16.3 °C, 13.4 °C |

Source

|

| Record name | OLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8962 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OLEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1240 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Oleic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000207 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | OLEIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1005 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

oleic acid biosynthesis pathway in mammals

An In-Depth Technical Guide to Oleic Acid Biosynthesis in Mammals

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (18:1 n-9) is the most abundant monounsaturated fatty acid (MUFA) in the mammalian system, playing a pivotal role in physiology and pathophysiology. It is a key constituent of membrane phospholipids, a primary component of stored energy in the form of triglycerides, and a signaling molecule. Unlike essential polyunsaturated fatty acids, this compound can be synthesized de novo in mammals. This process is governed by the enzyme Stearoyl-CoA Desaturase-1 (SCD1), which has emerged as a critical control point in systemic metabolism. Alterations in SCD1 activity and the resulting balance between saturated fatty acids (SFAs) and MUFAs are implicated in a host of metabolic diseases, including obesity, type 2 diabetes, hepatic steatosis, and cancer, making it an attractive target for therapeutic intervention. This guide provides a comprehensive overview of the this compound biosynthesis pathway, its intricate regulatory networks, its role in health and disease, and detailed methodologies for its investigation.

The Core Biosynthetic Pathway: From Saturated to Monounsaturated

The endogenous synthesis of this compound is not a multi-step pathway but rather a singular, rate-limiting enzymatic reaction catalyzed by Stearoyl-CoA Desaturase (SCD). In mammals, this enzyme is anchored in the membrane of the endoplasmic reticulum.[1]

The primary function of SCD1 is to introduce a single cis-double bond at the delta-9 position (between carbons 9 and 10) of saturated fatty acyl-CoAs.[1][2] The preferred substrates are stearoyl-CoA (18:0) and palmitoyl-CoA (16:0), which are converted to oleoyl-CoA (18:1 n-9) and palmitoleoyl-CoA (16:1 n-7), respectively.[1][3] Oleoyl-CoA is the direct precursor to this compound.

The desaturation reaction is a complex redox process that requires more than just the SCD1 enzyme. It involves an electron transport chain within the endoplasmic reticulum membrane. The key components are:

-

NAD(P)H: Provides the initial reducing equivalents.

-

Cytochrome b5 reductase: A flavoprotein that accepts electrons from NAD(P)H.

-

Cytochrome b5: A heme-containing protein that shuttles electrons from the reductase to SCD1.[4][5]

-

Molecular Oxygen (O₂): Acts as the terminal electron acceptor, which is reduced to water (H₂O).[4][5]

The SCD1 enzyme itself is a non-heme iron-containing protein that utilizes these electrons to catalyze the dehydrogenation of the fatty acyl-CoA substrate.[5][6]

Caption: Key regulatory inputs controlling SCD1 gene expression.

Physiological and Pathological Significance

The ratio of SFAs to MUFAs, controlled by SCD1, is critical for cellular function and systemic health. [1][3]An imbalance has been implicated in numerous diseases.

-

Metabolic Syndrome, Obesity, and Diabetes: Increased SCD1 expression is strongly associated with obesity and insulin resistance. [4][7]The resulting MUFAs are preferentially channeled into triglyceride synthesis, promoting adiposity and hepatic steatosis (fatty liver). Conversely, SCD1-deficient mouse models are protected from diet-induced obesity and show enhanced insulin sensitivity. [4][5]* Cancer: Many types of cancer cells exhibit elevated SCD1 expression. This is thought to be a survival mechanism, as the production of MUFAs helps mitigate the lipotoxicity of high levels of SFAs generated by rampant de novo fatty acid synthesis in cancer cells. [4][8]Therefore, inhibiting SCD1 can deprive cancer cells of this protective shield, making it a promising anti-cancer strategy. [8][9]* Inflammation and Cellular Health: this compound can have anti-inflammatory effects by promoting M2 macrophage polarization and reducing the levels of pro-inflammatory cytokines. [10][11]However, the accumulation of SCD1's substrates (SFAs) that occurs with SCD1 inhibition can be pro-inflammatory and may promote conditions like atherosclerosis and pancreatic beta-cell dysfunction. [12] Data Summary: Phenotypes of SCD1 Animal Models

Feature SCD1 Knockout (SCD1-/-) Mice Wild-Type Mice Reference Body Weight Reduced, resistant to diet-induced obesity Normal, susceptible to obesity [4] Hepatic Steatosis Protected against Develops on high-carb diet [4][7] Insulin Sensitivity Increased Normal [4][5] Energy Expenditure Increased Normal [4] | SFA/MUFA Ratio | Increased | Normal | [1]|

SCD1 as a Therapeutic Target in Drug Development

Given its central role in metabolic diseases and cancer, SCD1 has become an attractive target for drug discovery. [12][7]The development of small-molecule SCD1 inhibitors aims to replicate the beneficial metabolic phenotypes observed in genetic knockout models.

Challenges and Considerations:

-

Tissue Specificity: Systemic inhibition of SCD1 can lead to adverse effects in tissues like the skin (e.g., dry eye, skin abnormalities) and may promote inflammation due to SFA accumulation. [12]This has driven the development of liver-specific inhibitors to target hepatic steatosis and improve systemic insulin sensitivity with fewer side effects. [8][13]* Balancing Efficacy and Safety: The therapeutic window for SCD1 inhibitors must be carefully considered to achieve metabolic benefits without triggering pro-inflammatory responses from SFA buildup. [12] Clinical trials with SCD1 inhibitors, such as Aramchol for non-alcoholic steatohepatitis (NASH), have shown promise in reducing liver fat and fibrosis, validating this therapeutic approach. [8]

Methodologies for Studying this compound Biosynthesis

Investigating the this compound pathway requires robust and validated experimental protocols. The two most fundamental analyses are the direct measurement of SCD1 enzyme activity and the quantification of its downstream metabolic products.

Experimental Protocol: Measurement of SCD1 Activity in Liver Microsomes

This protocol describes a method to directly quantify the conversion of stearoyl-CoA to oleoyl-CoA. The principle relies on using a radiolabeled substrate and separating it from the radiolabeled product.

Causality: Microsomes are isolated because SCD1 is an endoplasmic reticulum-resident enzyme. The use of a radiolabeled substrate provides high sensitivity for detecting the enzymatic product.

Methodology:

-

Microsomal Fraction Preparation:

-

Homogenize fresh or frozen liver tissue (~1g) in 4 volumes of ice-cold homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and cell debris.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C.

-

Discard the supernatant. The resulting pellet is the microsomal fraction. Resuspend it in a known volume of storage buffer (e.g., 50 mM Tris-HCl, 20% glycerol) and determine protein concentration via a Bradford or BCA assay. Store at -80°C.

-

-

Desaturase Reaction:

-

Prepare a reaction mixture in a microcentrifuge tube containing:

-

100 mM Tris-HCl buffer (pH 7.2)

-

2 mM ATP

-

1 mM NADH

-

0.5 mM Coenzyme A

-

50-100 µg of microsomal protein

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the substrate: 5 µL of [1-¹⁴C]stearoyl-CoA (final concentration ~10-20 µM).

-

Incubate at 37°C for 15-30 minutes.

-

Negative Control: Prepare a parallel reaction tube that is boiled for 5 minutes before adding the substrate to inactivate the enzyme. This is critical to account for non-enzymatic substrate conversion.

-

-

Reaction Termination and Saponification:

-

Stop the reaction by adding 100 µL of 10 M KOH.

-

Saponify the lipids by heating at 70°C for 60 minutes. This hydrolyzes the acyl-CoAs to free fatty acids.

-

-

Fatty Acid Extraction and Analysis:

-

Cool the tubes and acidify the mixture by adding 150 µL of 6 M HCl to protonate the free fatty acids.

-

Extract the fatty acids by adding 500 µL of hexane, vortexing vigorously, and centrifuging to separate the phases.

-

Transfer the upper hexane layer containing the fatty acids to a new tube.

-

Separate the [¹⁴C]stearic acid from the [¹⁴C]this compound product using either Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) with a radioactivity detector.

-

Quantify the radioactivity in the stearic acid and this compound spots/peaks. SCD1 activity is expressed as pmol of oleate formed per minute per mg of microsomal protein.

-

Experimental Protocol: Cellular Fatty Acid Profile Analysis by GC-FAME

This protocol quantifies the relative abundance of all fatty acids in a sample, allowing for the calculation of the "desaturation index" (e.g., 18:1/18:0 ratio), a reliable readout of in vivo SCD1 activity. [14] Causality: Fatty acids are first extracted from the complex biological matrix. They are then converted to volatile Fatty Acid Methyl Esters (FAMEs) because free fatty acids are not suitable for gas chromatography. An internal standard is added early to control for sample loss during the multi-step preparation.

Caption: Standard workflow for Fatty Acid Profiling by GC-FAME.

Methodology:

-

Lipid Extraction (Folch Method):

-

Homogenize a known amount of tissue or cell pellet in a glass tube.

-

Add an internal standard (e.g., heptadecanoic acid, C17:0), which is not naturally abundant in mammals. This is a critical self-validating step to correct for extraction efficiency.

-

Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture. Vortex thoroughly.

-

Incubate at room temperature for 20 minutes.

-

Add 0.2 volumes of 0.9% NaCl solution to induce phase separation. Vortex and centrifuge at low speed.

-

Carefully collect the lower organic phase (containing lipids) using a glass Pasteur pipette.

-

-

Transesterification to FAMEs:

-

Evaporate the solvent from the lipid extract under a stream of nitrogen.

-

Add 2 mL of 14% boron trifluoride (BF₃) in methanol.

-

Blanket the tube with nitrogen, seal tightly, and heat at 100°C for 60 minutes. [15]

-

-

FAME Extraction:

-

Cool the tube to room temperature.

-

Add 1 mL of water and 2 mL of hexane to extract the FAMEs.

-

Vortex vigorously and centrifuge to separate phases.

-

Transfer the upper hexane layer containing the FAMEs to a GC vial.

-

-

Gas Chromatography Analysis:

-

Inject 1 µL of the FAME sample into a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID).

-

Use a polar capillary column (e.g., Omegawax or similar) suitable for separating FAMEs. [15] * Run a temperature program that allows for the separation of fatty acids from C14 to C22.

-

Identify peaks by comparing their retention times to those of a known FAME standard mixture.

-

Quantify the area under each peak. The amount of each fatty acid is calculated relative to the area of the internal standard peak. Results are typically expressed as a weight percentage of total fatty acids.

-

References

-

Mauvoisin, D., & Mounier, C. (2011). Hormonal and nutritional regulation of SCD1 gene expression. PubMed. [Link]

-

Ntambi, J. M., & Miyazaki, M. (2011). INSIGHTS INTO STEAROYL-CoA DESATURASE-1 REGULATION OF SYSTEMIC METABOLISM. PMC. [Link]

-

Gamberi, T., et al. (2019). Role of this compound in the Gut-Liver Axis: From Diet to the Regulation of Its Synthesis via Stearoyl-CoA Desaturase 1 (SCD1). MDPI. [Link]

-

Ntambi, J. M. (1995). The regulation of stearoyl-CoA desaturase (SCD). PubMed. [Link]

-

Burhans, M. S., et al. (2011). Stearoyl-coenzyme A desaturase 1 inhibition and the metabolic syndrome: considerations for future drug discovery. PMC. [Link]

-

Guillou, H., et al. (2010). Fatty Acid Desaturation and Elongation in Mammals. ResearchGate. [Link]

-

Legrand, P., & Hermier, D. (2000). Hormonal regulation of stearoyl coenzyme-A desaturase 1 activity and gene expression in primary cultures of chicken hepatocytes. PubMed. [Link]

-

Sales-Campos, H., et al. (2013). An Overview of the Modulatory Effects of this compound in Health and Disease. ResearchGate. [Link]

-

Jeffcoat, R. (1979). The Physiological Role and Control of Mammalian Fatty Acyl-Coenzyme A Desaturases. Portland Press. [Link]

-

Ntambi, J. M., & Miyazaki, M. (2011). Insights into Stearoyl-CoA Desaturase-1 Regulation of Systemic Metabolism. PubMed. [Link]

-

Sampath, H., & Ntambi, J. M. (2005). Role of stearoyl-coenzyme A desaturase in regulating lipid metabolism. PMC. [Link]

-

PubChem. Oleate biosynthesis Pathway. PubChem. [Link]

-

Uto, Y. (2016). Recent progress in the discovery and development of stearoyl CoA desaturase inhibitors. PubMed. [Link]

-

Kirad, S., et al. (2024). An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors. RSC Publishing. [Link]

-

Patsnap Synapse. (2024). What are SCD1 inhibitors and how do they work?. Patsnap Synapse. [Link]

-

ResearchGate. (2014). Discovery of liver-targeted inhibitors of stearoyl-CoA desaturase (SCD1). ResearchGate. [Link]

-

ResearchGate. (2011). Regulation of SCD1 expression by hormonal factors. ResearchGate. [Link]

-

Wikipedia. This compound. Wikipedia. [Link]

-

Luo, Y., et al. (2024). Transcriptional and metabolic analysis of this compound synthesis in seedless and tenera oil palm species. PMC. [Link]

-

Luo, Y., et al. (2024). Transcriptional and metabolic analysis of this compound synthesis in seedless and tenera oil palm species. Frontiers. [Link]

-

Kim, H. J., & Lee, H. S. (2022). Fatty Acid Desaturases, Polyunsaturated Fatty Acid Regulation, and Biotechnological Advances. MDPI. [Link]

-

Wikipedia. Stearoyl-CoA 9-desaturase. Wikipedia. [Link]

-

Gamberi, T., et al. (2019). Role of this compound in the Gut-Liver Axis: From Diet to the Regulation of Its Synthesis via Stearoyl-CoA Desaturase 1 (SCD1). PMC. [Link]

-

Nakamura, M. T., & Nara, T. Y. (2003). Essential fatty acid synthesis and its regulation in mammals. PubMed. [Link]

-

Ntambi, J. M., & Miyazaki, M. (2004). Regulation of stearoyl-CoA desaturases and role in metabolism. ResearchGate. [Link]

-

Sajib, M., et al. (2017). Review on Fatty Acid Desaturases and their Roles in Temperature Acclimatisation. Science Alert. [Link]

-

Berry, E. M. (1997). The Biological Properties of this compound. ResearchGate. [Link]

-

He, M., et al. (2020). Plant Unsaturated Fatty Acids: Biosynthesis and Regulation. Frontiers. [Link]

-

Biology For Everyone. (2024). What Is this compound Used For?. YouTube. [Link]

-

Carrillo, C., et al. (2012). Role of this compound in immune system; mechanism of action; a review. PubMed. [Link]

-

Gamberi, T., et al. (2019). Role of this compound in the Gut-Liver Axis: From Diet to the Regulation of Its Synthesis via Stearoyl-CoA Desaturase 1 (SCD1). ResearchGate. [Link]

-

Weselake, R. J. (2019). Role of Transcription Factors in Storage Lipid Accumulation in Plants. AOCS Lipid Library. [Link]

-

Igarashi, M., et al. (2021). Feeding regulation by oleoylethanolamide synthesized from dietary this compound. PubMed. [Link]

-

Igarashi, M., et al. (2018). Dietary this compound contributes to the regulation of food intake through the synthesis of intestinal oleoylethanolamide. NIH. [Link]

-

Nacalai Tesque, Inc. Fatty Acid Analysis by HPLC. Nacalai Tesque. [Link]

-

Ahern, K. (2022). 6.12: Fatty Acid Synthesis. Biology LibreTexts. [Link]

-

Kang, J. X., & Wang, J. (2005). A simplified method for analysis of polyunsaturated fatty acids. PMC. [Link]

-

Astudillo-García, D., et al. (2020). Fatty acid profiling in animal feeds and related food matrixes using a fast GC/MS method and in situ derivatization. ResearchGate. [Link]

-

Eurofins USA. (2024). The Essential Guide to Fatty Acid Analysis. Eurofins USA. [Link]

-

ACS Publications. (2023). Fatty Acid Epoxidation on Enzymes: Experimental Study and Modeling of Batch and Semibatch Operation. ACS Publications. [Link]

-

ScienceDirect. (2024). Fatty acid analysis. ScienceDirect. [Link]

-

Wikipedia. Fatty acid synthesis. Wikipedia. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent progress in the discovery and development of stearoyl CoA desaturase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. INSIGHTS INTO STEAROYL-CoA DESATURASE-1 REGULATION OF SYSTEMIC METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]

- 6. oleate biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Insights into Stearoyl-CoA Desaturase-1 Regulation of Systemic Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06237J [pubs.rsc.org]

- 9. What are SCD1 inhibitors and how do they work? [synapse.patsnap.com]

- 10. Role of this compound in the Gut-Liver Axis: From Diet to the Regulation of Its Synthesis via Stearoyl-CoA Desaturase 1 (SCD1) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of this compound in immune system; mechanism of action; a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stearoyl-coenzyme A desaturase 1 inhibition and the metabolic syndrome: considerations for future drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. A simplified method for analysis of polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

Oleic Acid (C18:1, n-9): A Comprehensive Guide to its Natural Sources, Distribution, and Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Oleic acid, a monounsaturated omega-9 fatty acid, is the most abundant fatty acid in nature, playing a critical role in biochemistry, human health, and various industrial applications.[1] Its prevalence in dietary sources is linked to significant health benefits, including improved cardiovascular profiles and anti-inflammatory effects.[2][3] For researchers and drug development professionals, a profound understanding of its distribution, biosynthesis, and analytical methodologies is paramount for leveraging its therapeutic potential and ensuring quality control in formulations. This guide provides a detailed exploration of this compound's natural origins, its distribution within biological systems, the metabolic pathways governing its synthesis, and the rigorous analytical protocols required for its accurate quantification and purification.

Section 1: Natural Abundance and Distribution of this compound

This compound is ubiquitous in nature, predominantly found as a component of triglycerides in oils and fats, as well as in the phospholipids that constitute cellular membranes.[1] Its physical properties, conferred by its single cis double bond, are crucial for maintaining the fluidity of biological membranes.[4]

Plant-Based Sources

Vegetable oils are the most significant dietary and commercial source of this compound.[5] The concentration of this compound can vary widely depending on the plant species and even the specific cultivar. Notably, advancements in agricultural biotechnology have led to the development of "high-oleic" varieties of common oilseed crops, which are specifically bred to contain elevated levels of this compound for enhanced oxidative stability and nutritional value.[1][6]

Table 1: this compound Content in Various Plant-Based Oils

| Oil Source | Typical this compound Content (%) | High-Oleic Variant Content (%) | References |

| Olive Oil | 55 - 83% | N/A | [1][7] |

| Sunflower Oil | 20 - 40% | ~80% or higher | [1][8] |

| Canola (Rapeseed) Oil | ~61% | ~70% or higher | [1] |

| Peanut Oil | 36 - 67% | ~80% | [1][3] |

| Pecan Oil | 59 - 75% | N/A | [1] |

| Macadamia Oil | ~60% | N/A | [1] |

| Avocado Oil | 50 - 74% | N/A | [9] |

| Sesame Oil | ~40% | N/A | [1] |

Animal-Based Sources

In the animal kingdom, this compound is a primary component of adipose tissue and is found in significant quantities in various animal fats. It is the most abundant fatty acid in human adipose tissue, underscoring its role as a key energy reserve.[1]

Table 2: this compound Content in Common Animal Fats

| Fat Source | Typical this compound Content (%) | References |

| Lard (Pork Fat) | 44 - 47% | [1] |

| Chicken Fat | 37 - 56% | [1] |

| Turkey Fat | 37 - 56% | [1] |

| Tallow (Beef Fat) | 40 - 50% | [5][10] |

| Human Adipose Tissue | ~45-50% | [1] |

Microbial Sources

The production of this compound is not limited to plants and animals. Various microorganisms, including bacteria, yeasts, and microalgae, are capable of synthesizing this fatty acid.[11][12] Microbial fermentation presents a promising avenue for sustainable and highly controlled this compound production, independent of agricultural constraints. Strains of Prototheca moriformis, for example, have been optimized to produce oils with a high this compound content.[12] Furthermore, certain marine bacteria have been shown to produce this compound as a defense mechanism against pathogenic microbes.[13]

Distribution in Human Tissues and Biofluids

Within the human body, this compound is esterified into various lipid classes and distributed systemically. It is a major component of the phospholipids in cell membranes, contributing to their fluidity and the function of membrane-bound proteins. It is also a significant constituent of cholesteryl esters and triglycerides within lipoproteins (VLDL, LDL, HDL), which are responsible for lipid transport in the bloodstream. Studies have revealed site-specific differences in the fatty acid composition of human adipose tissue, with this compound concentrations varying between depots such as calf, perirenal, and breast tissue.[14]

Section 2: Biosynthesis and Metabolism

While this compound can be obtained from the diet, it is not an essential fatty acid, as human and animal cells can synthesize it de novo.[6] This endogenous production is tightly regulated and central to lipid homeostasis.

The Stearoyl-CoA Desaturase (SCD) Pathway

The biosynthesis of this compound involves a critical enzymatic step: the introduction of a cis double bond at the delta-9 position of stearic acid (C18:0). This reaction is catalyzed by the enzyme Stearoyl-CoA Desaturase-1 (SCD1) , an iron-containing enzyme located in the endoplasmic reticulum.[7][15]

The reaction requires stearoyl-CoA as the substrate, molecular oxygen (O₂), and electrons, which are supplied by NADH via a short electron transport chain involving cytochrome b5 reductase and cytochrome b5.[15] The resulting product is oleoyl-CoA, which can then be incorporated into complex lipids like triglycerides and phospholipids.[7] The ratio of stearic acid to this compound is a critical determinant of membrane fluidity and is implicated in numerous metabolic diseases.[7]

Caption: Biosynthetic pathway of this compound from stearic acid.

Section 3: Methodologies for Analysis and Quantification

Accurate analysis of this compound requires robust methodologies to extract it from complex biological matrices, separate it from other similar fatty acids, and quantify it precisely. The choice of method is dictated by the research question, required sensitivity, and available instrumentation.

Sample Preparation and Lipid Extraction

Causality: Before any chromatographic analysis, this compound must be liberated from its esterified forms (triglycerides, phospholipids) and extracted from the sample matrix. Saponification (alkaline hydrolysis) is a robust method for cleaving these ester bonds, yielding free fatty acids and glycerol.[16] This is essential for quantifying the total this compound content.

Experimental Protocol 1: Saponification for Total Fatty Acid Analysis

-

Weigh approximately 100 mg of the oil or lipid extract into a screw-cap tube with a PTFE liner.

-

Add 2 mL of 0.5 M methanolic NaOH.

-

Blanket the tube with nitrogen, seal tightly, and heat at 100°C for 10 minutes. This process hydrolyzes the triglycerides into glycerol and sodium salts of the fatty acids (soaps).

-

Cool the tube to room temperature.

-

Proceed directly to derivatization (Section 3.2.1) for GC analysis.

Chromatographic Separation and Quantification

Gas Chromatography (GC) is the gold standard for fatty acid analysis due to its high resolution and sensitivity.

Causality: Free fatty acids have high boiling points and a tendency to adsorb onto the GC column, leading to poor peak shape and inaccurate quantification. To overcome this, they are converted into their more volatile and less polar Fatty Acid Methyl Ester (FAME) derivatives.[1] This is the most critical step for successful GC analysis.

Experimental Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)

-

To the saponified sample from Protocol 1, add 2 mL of Boron Trifluoride (BF₃) in 14% methanol.

-

Blanket with nitrogen, seal, and heat at 100°C for 5 minutes. The BF₃ catalyzes the methylation of the free fatty acids.

-

Cool to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution.

-

Vortex vigorously for 1 minute. The FAMEs will partition into the upper hexane layer, while the polar components remain in the aqueous layer.

-

Centrifuge at 2000 x g for 5 minutes to achieve phase separation.

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.

Instrumentation: A GC system equipped with a Flame Ionization Detector (FID) is standard. For separation, a polar capillary column (e.g., a nitroterephthalic acid modified polyethylene glycol or biscyanopropyl polysiloxane phase) is required to effectively resolve fatty acid isomers based on chain length and degree of unsaturation.[17][18]

Comprehensive Analytical Workflow

The entire process from sample acquisition to data interpretation follows a logical sequence, ensuring accuracy and reproducibility. Each step is designed to minimize sample loss and analytical error.

Caption: Standard workflow for the quantification of this compound.

Section 4: Isolation and Purification from Natural Sources

For applications requiring high-purity this compound, such as in pharmaceutical excipients or as a chemical standard, isolation from crude oil mixtures is necessary.

Causality: Commercial this compound is often contaminated with saturated fatty acids (palmitic, stearic) and other unsaturated fatty acids (linoleic). Purification methods exploit differences in the physical properties of these molecules. Urea complexation is a highly effective technique based on molecular geometry. Linear, saturated fatty acids fit snugly into the helical channels of urea crystals, precipitating out of solution. The kinked structure of cis-unsaturated fatty acids like this compound prevents this inclusion, allowing them to be separated in the liquid phase.[19][20]

Experimental Protocol 3: Purification of this compound via Urea Complex Formation

-

Prepare a stock of mixed free fatty acids by saponifying a high-oleic oil source (e.g., olive oil) as described in Protocol 1, followed by acidification to pH 2-3 with HCl to protonate the fatty acids. Extract the free fatty acids with hexane and evaporate the solvent.

-

Dissolve 100 g of the mixed fatty acids in 1 L of methanol in a large flask. Warm gently in a water bath to ensure complete dissolution.

-

In a separate flask, dissolve 200 g of urea in 1 L of methanol, heating as necessary to fully dissolve.

-

Combine the two methanol solutions and stir. Allow the mixture to cool slowly to room temperature, then transfer to 4°C overnight. Saturated fatty acids will form crystalline adducts with urea and precipitate.

-

Filter the cold solution under vacuum. The precipitate (urea-saturated fatty acid complex) is discarded.

-

The filtrate, now enriched in this compound, is collected. To recover the this compound, add an equal volume of water and acidify with HCl. The this compound will separate as an oily layer.

-

Extract the this compound with hexane, wash the hexane layer with water to remove residual urea and methanol, dry over anhydrous sodium sulfate, and evaporate the solvent to yield purified this compound. Purity can be confirmed by GC-FID.

Conclusion

This compound is a fatty acid of immense biological and commercial importance. Its widespread distribution in natural sources, from traditional plant oils to emerging microbial systems, provides diverse avenues for its procurement. For the scientific community, a mastery of the analytical workflows for extraction, derivatization, and chromatographic separation is essential for accurate research, whether investigating its role in metabolic disease or developing it as a pharmaceutical component. The methodologies detailed herein, grounded in established chemical principles, provide a self-validating framework for the rigorous study and application of this vital biomolecule.

References

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

Carrillo, C., Cavia, M. M., & Alonso-Torre, S. (2012). An overview of the modulatory effects of this compound in health and disease. PubMed. Retrieved from [Link]

-

Fiveable. (n.d.). This compound Definition. Anatomy and Physiology I Key Term. Retrieved from [Link]

-

WebMD. (n.d.). This compound: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from [Link]

-

Sales-Campos, H., Souza, P. R., Peghini, B. C., da Silva, J. S., & Cardoso, C. R. (2013). Role of this compound in the Gut-Liver Axis: From Diet to the Regulation of Its Synthesis via Stearoyl-CoA Desaturase 1 (SCD1). PMC - PubMed Central. Retrieved from [Link]

-

LCGC International. (2016). Derivatization-free GC Method to Analyze this compound Excipient. Retrieved from [Link]

-

Nutrivore. (n.d.). This compound. Retrieved from [Link]

-

FitAudit. (n.d.). This compound (18:1) in Fats and Oils. Retrieved from [Link]

-

ResearchGate. (n.d.). Illustration of key steps of the fatty acid biosynthetic pathway. Oleic.... Retrieved from [Link]

-

PubChem - NIH. (n.d.). oleate biosynthesis | Pathway. Retrieved from [Link]

-

Zhang, H., et al. (2015). Development and validation of a GC-FID method for quantitative analysis of this compound and related fatty acids. ResearchGate. Retrieved from [Link]

-

casa de sante. (2023). Is this compound Vegan. Retrieved from [Link]

-

Journal of Hygienic Engineering and Design. (n.d.). FATTY ACID COMPOSITION OF EDIBLE OILS AND FATS. Retrieved from [Link]

-

SciSpace. (n.d.). Fatty acid composition of vegetable oils and fats. Retrieved from [Link]

-

Muñoz, R., et al. (2011). Fast determination of this compound in pork by flow injection analysis/mass spectrometry. PubMed. Retrieved from [Link]

-

Quora. (2021). What is the great source of this compound?. Retrieved from [Link]

-

Extra Virgin Olive Oil Savantes. (n.d.). Fatty Acid Ratios. Retrieved from [Link]

-

ResearchGate. (n.d.). Linolenic acid biosynthesis pathway. Conversion of this compound to linthis compound is catalyzed by FAD2 enzyme. Retrieved from [Link]

-

ResearchGate. (n.d.). Microbial Transformations of this compound. Retrieved from [Link]

-

Quora. (2019). How to extract this compound from oil. Retrieved from [Link]

-

USDA ARS. (2013). This compound: Natural variation and potential enhancement in oilseed crops. Retrieved from [Link]

-

MDPI. (2024). Development and Large-Scale Production of High-Oleic Acid Oil by Fermentation of Microalgae. Retrieved from [Link]

-

ResearchGate. (2024). Production of this compound from Mango Kernels Waste using Probiotic Bacteria Isolated from Marine Fishes. Retrieved from [Link]

-

Oleo-fats. (n.d.). This compound Production in Europe: Sources, Processes, and Industry Overview. Retrieved from [Link]

-

RJPT. (2018). Isolation and Ultra-Purification of this compound Extracted from Olive Oil Using Urea Crystallization. Retrieved from [Link]

-

TRUNNANO. (n.d.). Production and Use of this compound. Retrieved from [Link]

-

Via Medica Journals. (n.d.). Trans unsaturated fatty acids are components of atheromatous plaque. Retrieved from [Link]

-

PubMed. (n.d.). Site-specific differences in the fatty acid composition of human adipose tissue. Retrieved from [Link]

- Google Patents. (n.d.). US5194640A - Process for making high-purity this compound.

-

International Journal of Research in Engineering and Science. (2021). Isolation of this compound from Virgin and Extra Virgin Olive Oil and Study Their Physico-Chemical Properties. Retrieved from [Link]

-

NIH. (2016). Extraction of this compound from Moroccan Olive Mill Wastewater. Retrieved from [Link]

-

PubChem - NIH. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (2017). This compound Produced by a Marine Vibrio spp. Acts as an Anti-Vibrio parahaemolyticus Agent. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Separation of this compound from Fatty Acid Impurities. Retrieved from [Link]

-

AOCS. (2019). Plant Fatty Acid Synthesis. Retrieved from [Link]

-

MDPI. (n.d.). Developing a Quantitative Profiling Method for Detecting Free Fatty Acids in Crude Lanolin Based on Analytical Quality by Design. Retrieved from [Link]

- Google Patents. (n.d.). EP0225946B1 - Method of producing this compound.

-

Nacalai Tesque. (n.d.). Fatty Acid Analysis by HPLC. Retrieved from [Link]

-

ResearchGate. (2017). Analysis of this compound and Linthis compound Isomers by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Human tissue lipids: Occurrence of fatty acid isomers from dietary hydrogenated oils. Retrieved from [Link]

-

LinkedIn. (n.d.). This compound: Structure, Sources, and Versatile Applications Across Industries. Retrieved from [Link]

-

Medical Science and Discovery. (2015). Effects of this compound. Retrieved from [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. An overview of the modulatory effects of this compound in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 4. researchgate.net [researchgate.net]

- 5. oliviaoleo.com [oliviaoleo.com]

- 6. Publication : USDA ARS [ars.usda.gov]

- 7. Role of this compound in the Gut-Liver Axis: From Diet to the Regulation of Its Synthesis via Stearoyl-CoA Desaturase 1 (SCD1) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fitaudit.com [fitaudit.com]

- 9. Fatty Acid Ratios [savantes.org]

- 10. US5194640A - Process for making high-purity this compound - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Site-specific differences in the fatty acid composition of human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. oleate biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. nanotrun.com [nanotrun.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. rjptonline.org [rjptonline.org]

- 20. Extraction of this compound from Moroccan Olive Mill Wastewater - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Oleic Acid in Modulating Cell Membrane Fluidity: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Cell membrane fluidity is a critical determinant of cellular function, influencing everything from signal transduction to nutrient transport and pathogen entry. The composition of the lipid bilayer, particularly the nature of the fatty acid acyl chains, is a primary regulator of this dynamic property. Among the myriad of fatty acids, oleic acid (OA), a monounsaturated omega-9 fatty acid, plays a singularly important role in modulating membrane fluidity. This in-depth technical guide provides a comprehensive exploration of the multifaceted role of this compound in cell membrane dynamics. We will delve into the physicochemical basis of its action, its impact on lipid packing and phase behavior, and its profound implications for membrane protein function. Furthermore, this guide will furnish detailed, field-proven methodologies for the precise measurement of membrane fluidity, empowering researchers and drug development professionals to harness the therapeutic potential of modulating this fundamental cellular parameter.

Introduction: The Dynamic Nature of the Cell Membrane

The fluid mosaic model, proposed by Singer and Nicolson, established the foundational concept of the cell membrane as a two-dimensional fluid. This fluidity is not merely a passive characteristic but a tightly regulated parameter essential for a vast array of cellular processes.[1] Membrane fluidity dictates the lateral diffusion of lipids and proteins, influences the conformational state of transmembrane proteins, and is integral to membrane fusion and fission events.[2]

The viscosity of the lipid bilayer is principally determined by its lipid composition.[3] Key factors include the length of the fatty acid acyl chains, their degree of saturation, and the presence of sterols like cholesterol. Saturated fatty acids, with their straight, flexible hydrocarbon chains, can pack tightly, leading to a more ordered, gel-like state with reduced fluidity. In contrast, unsaturated fatty acids introduce "kinks" into the acyl chains, disrupting this tight packing and increasing membrane fluidity.[3]

This compound, with its single cis double bond, is a ubiquitous and potent modulator of membrane fluidity. Its unique bent structure is central to its biological function, and understanding its precise role is paramount for fields ranging from fundamental cell biology to advanced drug delivery design.

The Physicochemical Influence of this compound on the Lipid Bilayer

The profound impact of this compound on membrane fluidity stems directly from its molecular structure. As an 18-carbon monounsaturated fatty acid with a cis double bond at the ninth carbon position, its geometry is fundamentally different from its saturated counterpart, stearic acid, and its trans isomer, elaidic acid.

The "Kink" that Defines Function

The cis configuration of the double bond in this compound introduces a rigid bend of approximately 30 degrees in its acyl chain.[4][5] This "kink" is the primary driver of its fluidizing effect. Unlike the linear structure of saturated fatty acids that allows for dense, ordered packing, the bent shape of this compound creates steric hindrance, increasing the average distance between adjacent lipid molecules.[4] This disruption in lipid packing reduces the van der Waals interactions between acyl chains, thereby lowering the phase transition temperature (Tm) of the membrane and increasing its fluidity at physiological temperatures.[6]

The structural difference between this compound and its trans-isomer, elaidic acid, underscores the importance of the cis double bond. Elaidic acid, with its trans double bond, has a more linear, "cylindrical" shape that resembles saturated fatty acids, allowing for more ordered packing and resulting in a less fluid membrane compared to one enriched with this compound.[4][5]

Modulation of Lipid Packing and Membrane Curvature

The incorporation of this compound into a phospholipid bilayer not only increases the lateral space between lipids but also influences the overall membrane architecture. The conical shape imparted by the kinked acyl chain can induce negative curvature strain within the membrane.[4] This property is crucial for various cellular processes that involve membrane remodeling, such as endocytosis and vesicle formation. At higher concentrations, the accumulation of this compound can even promote the formation of non-lamellar lipid phases, which are implicated in membrane fusion events.[4]

The extent of this compound's influence on lipid packing is also dependent on its concentration and the surrounding lipid environment. Studies have shown that at low concentrations, the effect on the overall bilayer structure may be minimal. However, as the concentration of this compound increases, its impact on decreasing the order of neighboring unsaturated chains becomes more pronounced.[4][5]

Caption: Impact of this compound on Lipid Packing.

This compound and the Function of Membrane Proteins

The fluidity of the cell membrane is not merely a passive property but an active regulator of the function of integral and peripheral membrane proteins.[7] By altering the lipid environment, this compound can profoundly influence the activity of these proteins through several mechanisms.

Conformational Flexibility and Enzymatic Activity